molecular formula C14H19N3O6S B2683611 Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate CAS No. 2034455-20-2

Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate

Cat. No.: B2683611
CAS No.: 2034455-20-2
M. Wt: 357.38
InChI Key: CWSFECIHFFUYTQ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a nitro group, and a sulfamoyl group attached to a phenyl ring, along with an ethyl ester group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and sodium hydroxide (for hydrolysis). Major products formed from these reactions include the corresponding amine, substituted derivatives, and carboxylic acid .

Scientific Research Applications

Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfamoyl group may enhance the compound’s solubility and facilitate its interaction with biological targets. The piperidine ring provides structural stability and contributes to the compound’s overall biological activity .

Comparison with Similar Compounds

Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O6S/c1-2-23-14(18)10-5-7-16(8-6-10)11-3-4-13(24(15,21)22)12(9-11)17(19)20/h3-4,9-10H,2,5-8H2,1H3,(H2,15,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSFECIHFFUYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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